molecular formula C15H14N2O B11872172 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- CAS No. 31338-73-5

1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)-

Cat. No.: B11872172
CAS No.: 31338-73-5
M. Wt: 238.28 g/mol
InChI Key: QXMOQFIPCBKBDY-UHFFFAOYSA-N
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Description

1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a 1H-indazole core with a hydroxyl group at the 3-position and a 2,3-dimethylphenyl group at the 1-position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been refined over the years to improve yield and efficiency. For instance, the reaction between benzonitrile and hydrazine under specific conditions can produce benzylidenehydrazine, which then undergoes cyclization to form the indazole core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-Indazol-3-ol, 1-(2,3-dimethylphenyl)- stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the hydroxyl group at the 3-position and the 2,3-dimethylphenyl group at the 1-position enhances its reactivity and potential for diverse applications .

Properties

CAS No.

31338-73-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2H-indazol-3-one

InChI

InChI=1S/C15H14N2O/c1-10-6-5-9-13(11(10)2)17-14-8-4-3-7-12(14)15(18)16-17/h3-9H,1-2H3,(H,16,18)

InChI Key

QXMOQFIPCBKBDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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